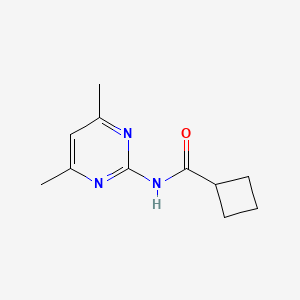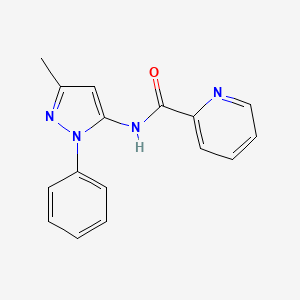![molecular formula C14H17N3O B7506163 N-[2-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7506163.png)
N-[2-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide, also known as DMHPA, is a synthetic compound that belongs to the pyrazole class of chemicals. DMHPA has been the subject of scientific research due to its potential therapeutic applications in various medical fields.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory mediators such as prostaglandins. N-[2-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide has also been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, which are involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[2-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also inhibits the activation of nuclear factor-κB, a transcription factor that regulates the expression of genes involved in inflammation. N-[2-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect against oxidative stress. Moreover, N-[2-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-[2-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in good yield. N-[2-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide has been found to be stable under various storage conditions and does not degrade quickly. However, N-[2-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability and pharmacokinetics. N-[2-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide also has a short half-life, which can limit its therapeutic efficacy.
Future Directions
N-[2-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide has several potential future directions for scientific research. It can be further explored for its therapeutic applications in the treatment of inflammatory and neurodegenerative diseases. N-[2-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide can also be modified to improve its solubility and pharmacokinetics. Moreover, N-[2-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide can be tested for its efficacy in combination with other drugs to enhance its therapeutic effects. Finally, N-[2-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide can be studied for its toxicity and safety profile in preclinical and clinical trials.
Conclusion:
N-[2-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide is a synthetic compound that has shown potential therapeutic applications in various medical fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-[2-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide has demonstrated anti-inflammatory, analgesic, antipyretic, neuroprotective, and antimicrobial effects. However, it has some limitations for lab experiments such as low solubility in water and short half-life. N-[2-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide has several potential future directions for scientific research, including its therapeutic applications, modification to improve its pharmacokinetics, and testing for its toxicity and safety profile.
Synthesis Methods
N-[2-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide can be synthesized through a multi-step process involving the reaction of 3,5-dimethylphenyl hydrazine with methyl acrylate, followed by the reduction of the resulting intermediate with sodium borohydride, and finally, the acetylation of the product with acetic anhydride. The yield of N-[2-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide can be improved by modifying the reaction conditions such as temperature, solvent, and catalyst.
Scientific Research Applications
N-[2-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide has shown promising results in various scientific research studies. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. N-[2-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide has also demonstrated potential as a neuroprotective agent in the treatment of Parkinson's disease and Alzheimer's disease. Moreover, N-[2-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide has been explored for its antimicrobial activity against various bacterial and fungal strains.
properties
IUPAC Name |
N-[2-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-9-5-10(2)7-13(6-9)17-14(15-12(4)18)8-11(3)16-17/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQLODLCKFTFLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CC(=N2)C)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7506096.png)



![Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate](/img/structure/B7506120.png)
![N-[(4-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7506127.png)

![1-(azepan-1-yl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7506134.png)
![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7506142.png)

![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7506175.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7506182.png)
![N-[2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7506194.png)